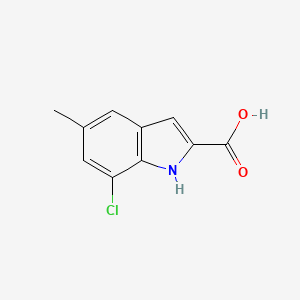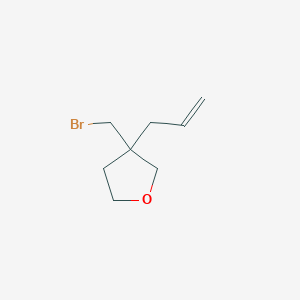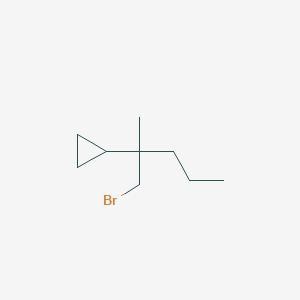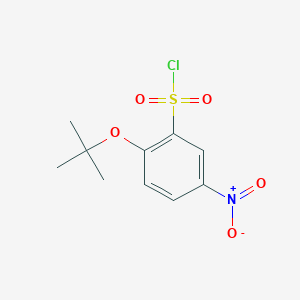
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves the introduction of the tert-butoxy group, nitro group, and sulfonyl chloride group onto a benzene ring. One common method involves the nitration of tert-butoxybenzene followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as sodium hydroxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Various oxidation products depending on the specific conditions used.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo various transformations under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butyloxycarbonyl-protected compounds: Compounds featuring the tert-butyloxycarbonyl group used in organic synthesis.
Uniqueness
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO5S |
|---|---|
Peso molecular |
293.72 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO5S/c1-10(2,3)17-8-5-4-7(12(13)14)6-9(8)18(11,15)16/h4-6H,1-3H3 |
Clave InChI |
PFSMSHIHPYVJEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


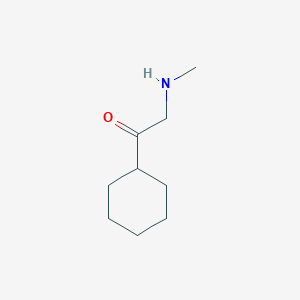
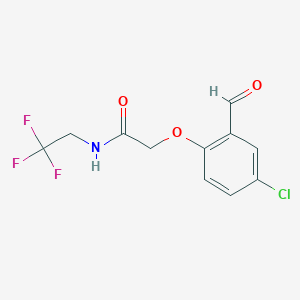
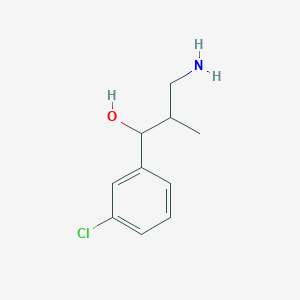

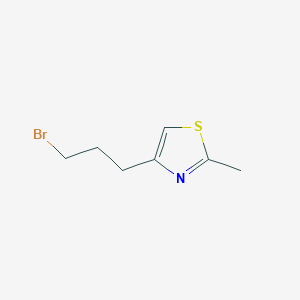
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
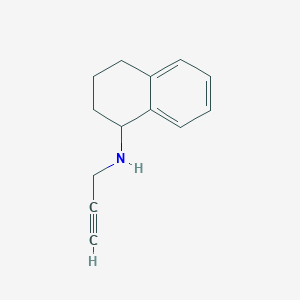
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)

![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)

